molecular formula C19H24N2O3 B12664962 Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- CAS No. 98033-84-2

Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl-

Cat. No.: B12664962
CAS No.: 98033-84-2
M. Wt: 328.4 g/mol
InChI Key: QWXLVONYEIQPAS-UHFFFAOYSA-N
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Description

Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenoxy group and an oxazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the phenoxy group and the oxazoline ring. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the phenoxy group with other functional groups.

Scientific Research Applications

Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The oxazoline ring and phenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-(6-(4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is unique due to its specific structural features, such as the length of the hexyl chain and the presence of the methyl group

Properties

CAS No.

98033-84-2

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

5-[6-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]hexyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H24N2O3/c1-15-14-18(24-21-15)6-4-2-3-5-12-22-17-9-7-16(8-10-17)19-20-11-13-23-19/h7-10,14H,2-6,11-13H2,1H3

InChI Key

QWXLVONYEIQPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCOC2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

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